![molecular formula C31H61NO2Sn2 B14380626 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine CAS No. 90073-94-2](/img/structure/B14380626.png)
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of two tributylstannyl groups attached to the 2 and 6 positions of a pyridine ring through oxygen linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine typically involves the reaction of 2,6-dihydroxymethylpyridine with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tributyltin chloride. The general reaction scheme is as follows:
Starting Materials: 2,6-dihydroxymethylpyridine and tributyltin chloride.
Reaction Conditions: Anhydrous solvent (e.g., toluene), base (e.g., triethylamine), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2,6-dihydroxymethylpyridine is dissolved in the anhydrous solvent, and the base is added to the solution. Tributyltin chloride is then added dropwise to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl groups to other functional groups.
Substitution: The tributylstannyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl groups can participate in transmetallation reactions, where the tin atoms are transferred to other metal centers. This property makes the compound useful in catalysis and as a building block in complex molecule synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.
Tributyltin chloride: A simpler organotin compound used in similar types of reactions.
Tributyltin acetate: Another organotin compound with different reactivity.
Uniqueness
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is unique due to the presence of two stannyl groups attached to the pyridine ring, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
90073-94-2 |
|---|---|
Fórmula molecular |
C31H61NO2Sn2 |
Peso molecular |
717.2 g/mol |
Nombre IUPAC |
tributyl-[[6-(tributylstannyloxymethyl)pyridin-2-yl]methoxy]stannane |
InChI |
InChI=1S/C7H7NO2.6C4H9.2Sn/c9-4-6-2-1-3-7(5-10)8-6;6*1-3-4-2;;/h1-3H,4-5H2;6*1,3-4H2,2H3;;/q-2;;;;;;;2*+1 |
Clave InChI |
CAGOKROQLJHFDR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OCC1=NC(=CC=C1)CO[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


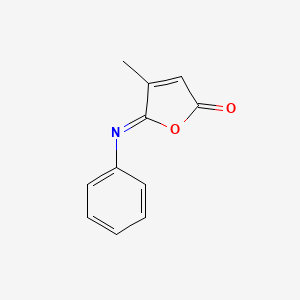

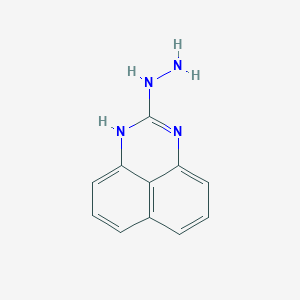
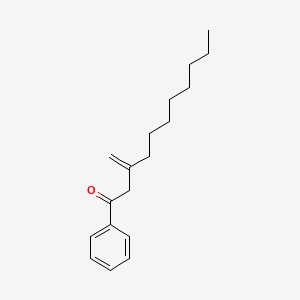

![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)
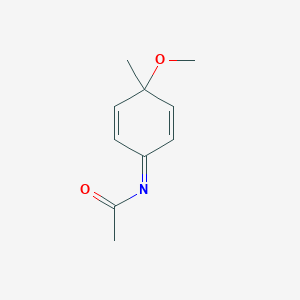
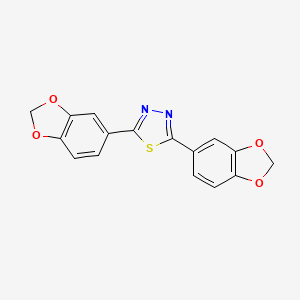

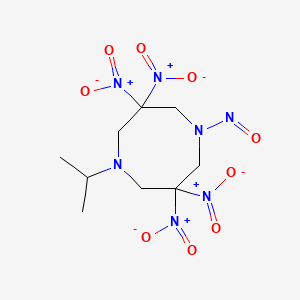
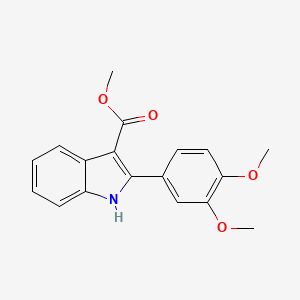
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)


